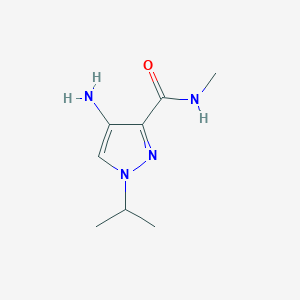
4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-amino-N-metil-1-(propan-2-il)-1H-pirazol-3-carboxamida es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-amino-N-metil-1-(propan-2-il)-1H-pirazol-3-carboxamida generalmente involucra los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr a través de la reacción de hidracina con un compuesto 1,3-dicarbonílico en condiciones ácidas o básicas.
Introducción del grupo amino: El grupo amino se puede introducir a través de reacciones de sustitución nucleófila o aminación.
N-metilación: Este paso implica la metilación del átomo de nitrógeno utilizando agentes metilantes como yoduro de metilo o sulfato de dimetilo.
Formación de carboxamida: El grupo carboxamida se puede introducir a través de la reacción del ácido carboxílico o éster correspondiente con amoníaco o una amina.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, minimizando al mismo tiempo el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, procesos catalíticos y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino o metilo, utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción podrían involucrar el grupo carboxamida, convirtiéndolo en una amina utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en varias posiciones en el anillo de pirazol o las cadenas laterales.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio u otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio o hidrogenación catalítica.
Sustitución: Agentes halogenantes, nucleófilos o electrófilos en condiciones apropiadas (por ejemplo, solventes, temperatura, catalizadores).
Productos Mayores
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir derivados nitroso o nitro, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, la 4-amino-N-metil-1-(propan-2-il)-1H-pirazol-3-carboxamida se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que la convierte en un compuesto valioso en química orgánica sintética.
Biología
En la investigación biológica, este compuesto podría estudiarse por sus posibles actividades biológicas, como la inhibición enzimática, las propiedades antimicrobianas o como ligando para estudios de receptores.
Medicina
En la química medicinal, los derivados de este compuesto podrían explorarse por sus posibles efectos terapéuticos. Los derivados de pirazol son conocidos por sus propiedades antiinflamatorias, analgésicas y anticancerígenas.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales, agroquímicos o como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de la 4-amino-N-metil-1-(propan-2-il)-1H-pirazol-3-carboxamida dependería de su aplicación específica. Por ejemplo, si actúa como un inhibidor enzimático, podría unirse al sitio activo de la enzima, evitando la unión del sustrato y la catálisis posterior. Los objetivos moleculares y las vías implicadas deberían aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
4-amino-1H-pirazol-3-carboxamida: Carece de los grupos N-metil y propan-2-il.
N-metil-1H-pirazol-3-carboxamida: Carece de los grupos amino y propan-2-il.
1-(propan-2-il)-1H-pirazol-3-carboxamida: Carece de los grupos amino y N-metil.
Unicidad
La singularidad de la 4-amino-N-metil-1-(propan-2-il)-1H-pirazol-3-carboxamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas únicas. Esto la convierte en un compuesto valioso para diversas aplicaciones, como se discutió anteriormente.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-amino-N-methyl-1-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-4-6(9)7(11-12)8(13)10-3/h4-5H,9H2,1-3H3,(H,10,13) |
Clave InChI |
PKZUCMRSDMKVNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=N1)C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)

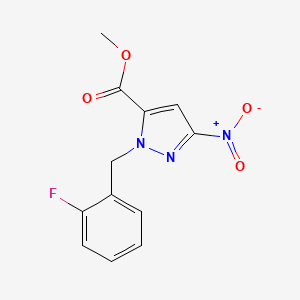
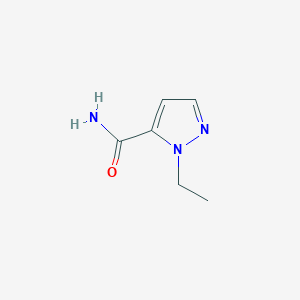
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
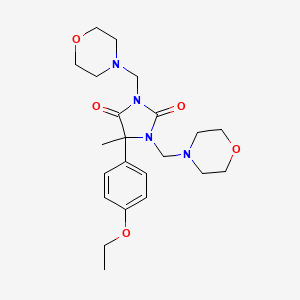
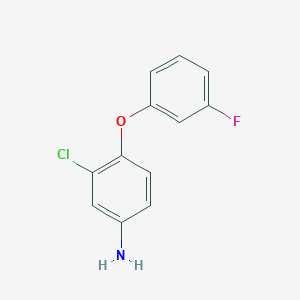

![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10907186.png)
